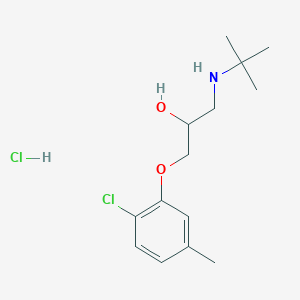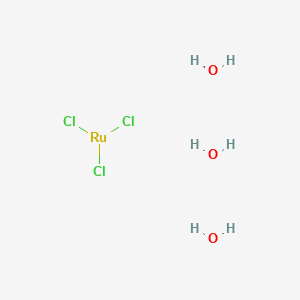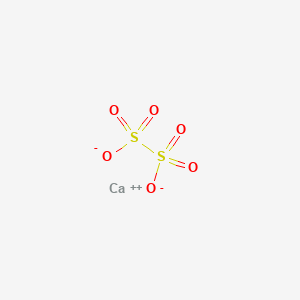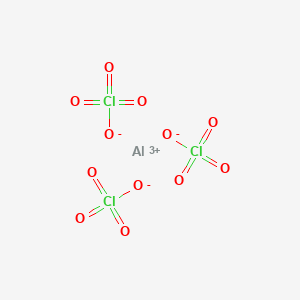
Dipentaerythritolhexanitrat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of DiPEN and its derivatives involves complex chemical processes. For instance, the synthesis of dipentaerythritol hexaacrylate, a related compound, is achieved through direct esterification from dipentaerythritol and acrylic acid. Optimal conditions involve the use of p-toluene sulfonic acid as a catalyst and a specific molar ratio of acid to alcohol, achieving a yield of 71.4% (H. Chu, 2003). Similarly, the synthesis of erythritol tetranitrate (ETN) derivatives highlights the modification of explosive sensitivity through the use of different functional groups (N. Lease et al., 2020).
Molecular Structure Analysis
The molecular structure of DiPEN derivatives plays a crucial role in their properties and applications. For instance, the synthesis of ETN derivatives and their crystal structure analysis provide insights into how explosive sensitivity and performance can be tuned through molecular structure modifications (N. Lease et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving DiPEN and its derivatives are pivotal for their applications. The study of the stability of pentaerythritol tetranitrate (PETN) in the presence of DiPEN showed that DiPEN exhibits better thermal stability compared to PETN, indicating its importance in the field of explosives (G. Reddy & A. Rao, 1992).
Physical Properties Analysis
The physical properties of DiPEN and its esters have been extensively studied. For example, the determination of the density of dipentaerythritol esters under varying temperatures and pressures provides valuable information on their compressibility, thermal expansivity, and internal pressure, which are crucial for their practical applications (O. Fandiño et al., 2010).
Chemical Properties Analysis
The chemical properties of DiPEN, such as its reactivity and stability, are integral to its usage. The study on the dehydration of pentaerythritol to dipentaerythritol using heteropoly compounds highlights the catalytic efficiency and potential for synthesizing DiPEN with specific properties (Lianshun Li et al., 2003).
Wissenschaftliche Forschungsanwendungen
Sprengstoffforschung
DiPEHN ist vor allem für seine Anwendung im Bereich der Sprengstoffe bekannt. Es ist ein Derivat von Pentaerythritoltetranitrat (PETN), das ein leistungsstarker brisanter Sprengstoff ist. Forscher interessieren sich für DiPEHN aufgrund seiner thermischen Stabilität und seiner Detonationseigenschaften, obwohl es weniger stabil ist als PETN . Seine mechanische Empfindlichkeit und seine Leistungsmerkmale sind Gegenstand laufender Studien, insbesondere bei der Entwicklung neuer Sprengstoffe mit kontrollierten Detonationsgeschwindigkeiten für militärische und zivile Anwendungen.
Treibstoffe in der Luftfahrt
In der Luftfahrt kann DiPEHN als potenzieller Bestandteil von Feststoffraketentreibstoffen untersucht werden. Sein hoher Energiegehalt könnte zur Entwicklung effizienterer Antriebssysteme beitragen. Das Verständnis seiner Kristallstruktur und seiner thermischen Eigenschaften ist für diese Anwendung entscheidend, da diese Faktoren die Stabilität und Leistung des Treibstoffs beeinflussen .
Energiespeichersysteme
Jüngste Studien haben das Potenzial von DiPEHN in Energiespeicheranwendungen aufgezeigt. Der Fest-Fest-Übergangsprozess verwandter Verbindungen wie Pentaerythritol wurde wegen seiner thermochemischen Stabilität festgestellt, die durch Additive verstärkt werden kann. Forscher untersuchen, ob DiPEHN ähnliche Vorteile in Energiespeichersystemen bieten könnte, insbesondere im Zusammenhang mit der Wärmeübertragung und der Wärmespeicherung .
Landwirtschaft
Während direkte Anwendungen von DiPEHN in der Landwirtschaft nicht gut dokumentiert sind, werden seine Stammverbindung Pentaerythritol und verwandte Chemikalien bei der Synthese von Polyestern und Alkydharzen verwendet, die in landwirtschaftlichen Beschichtungen und Klebstoffen Anwendung finden. Das Potenzial von DiPEHN, zu diesem Bereich beizutragen, liegt in seiner chemischen Struktur und seinen Eigenschaften, die zur Entwicklung neuer Materialien für den landwirtschaftlichen Einsatz führen könnten .
Materialwissenschaften
In den Materialwissenschaften werden Derivate von DiPEHN bei der Herstellung von Polyestern, Polyethern, Polyurethanen und Alkydharzen verwendet. Diese Materialien sind unerlässlich für die Herstellung von Produkten mit spezifischen mechanischen und chemischen Eigenschaften. Die Synthese und Modifikation von DiPEHN kann zu neuen Materialien mit verbesserter Leistung für industrielle Anwendungen führen .
Umweltwissenschaften
Die Rolle von DiPEHN in den Umweltwissenschaften könnte mit seiner potenziellen Verwendung bei der Herstellung umweltfreundlicher Materialien verbunden sein. Seine Derivate werden in Beschichtungen, Klebstoffen und anderen Spezialchemikalien verwendet, die so konzipiert werden könnten, dass sie die Umweltbelastung reduzieren. Die Erforschung der Eigenschaften von DiPEHN kann zu Erkenntnissen über die Entwicklung nachhaltiger Materialien führen .
Elektronik
Der hohe Energiegehalt und die Stabilität von DiPEHN könnten es zu einem Kandidaten für die Forschung in elektronischen Anwendungen machen, insbesondere bei der Entwicklung von Komponenten, die Materialien benötigen, die hohen Temperaturen standhalten oder Energiedichte liefern können. Seine thermischen Eigenschaften könnten bei der Entwicklung von Geräten hilfreich sein, die unter extremen Bedingungen betrieben werden .
Chemische Synthese
DiPEHN ist an der Synthese verschiedener chemischer Produkte beteiligt. Seine Reaktivität und Stabilität sind von Interesse bei der Herstellung komplexer chemischer Verbindungen. Forscher könnten DiPEHN als Vorläufer oder Zwischenprodukt bei der Synthese neuer Verbindungen mit Anwendungen in Pharmazeutika, Spezialchemikalien und fortschrittlichen Materialien untersuchen .
Wirkmechanismus
Target of Action
Dipentaerythritol hexanitrate (DPH) is primarily used in the production of polyesters, polyethers, polyurethanes, alkyd resins, and a wide range of specialty chemicals such as lubricants, coatings, adhesives, plasticizers, and cosmetics . Its primary targets are therefore the chemical reactions involved in these processes.
Mode of Action
DPH is synthesized from pentaerythritol (PE) under acidic conditions . The molecule structure of DPH is similar to the pentaerythritol tetranitrate . The synthesis involves a selective dimerization process, where PE is converted into DPH in the presence of a low amount of sulfuric acid .
Biochemical Pathways
The biochemical pathways involved in the action of DPH are primarily related to its synthesis from PE. The process involves dehydration and condensation reactions under acidic conditions . The exact biochemical pathways and their downstream effects are complex and depend on the specific conditions and reactants used in the synthesis process.
Result of Action
The result of DPH’s action is the production of a variety of chemical products, including polyesters, polyethers, polyurethanes, alkyd resins, and various specialty chemicals . The exact molecular and cellular effects of DPH’s action would depend on the specific chemical reactions and processes it is involved in.
Action Environment
The action of DPH is influenced by various environmental factors. For instance, the synthesis of DPH from PE requires specific conditions, including a certain temperature (175 °C), a specific PE/Sulfolane ratio (2333 g/L), and a certain amount of sulfuric acid (0.5 mol%) . These conditions can significantly influence the yield and purity of DPH. Furthermore, the performance of DPH, such as its thermal stability and detonation property, is worse than that of pentaerythritol tetranitrate .
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propyl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6O19/c17-11(18)30-3-9(4-31-12(19)20,5-32-13(21)22)1-29-2-10(6-33-14(23)24,7-34-15(25)26)8-35-16(27)28/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXZDPSXQZVBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884579 | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13184-80-0 | |
| Record name | 1,3-Propanediol, 2,2′-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13184-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol hexanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013184800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[oxybis(methylene)]bis[2-[(nitrooxy)methyl]propane-1,3-diyl] tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of Dipentaerythritol Hexanitrate (DiPEHN) affect the properties of Pentaerythritol Tetranitrate (PETN)?
A: DiPEHN, a homolog of PETN, has been shown to influence the surface morphology and thermal stability of PETN crystals. Studies using Thermogravimetric Analysis (TGA) have demonstrated that doping PETN with small amounts of DiPEHN can reduce the mass-loss rate from PETN single-crystal surfaces by up to 35% compared to undoped crystals. [] This suggests that DiPEHN may act as an impurity that hinders the evaporation process of PETN, potentially by impeding the movement of steps on the crystal surface. [] Furthermore, DiPEHN has been found to have a higher thermal stability and decomposition energy compared to PETN. []
Q2: How does the concentration of DiPEHN in PETN crystals relate to the overall doping effect?
A: Interestingly, adding a larger amount of DiPEHN to the solution during crystal growth does not necessarily result in a proportionally higher concentration of DiPEHN within the PETN crystals. [] This suggests that PETN crystals may have a limited capacity to incorporate DiPEHN, and exceeding this limit might lead to the exclusion of the impurity during the crystallization process.
Q3: What analytical techniques are commonly employed to study DiPEHN and its effects on PETN?
A: Several analytical techniques are used to investigate DiPEHN and its influence on PETN. Infrared spectroscopy plays a crucial role in quantifying DiPEHN levels in PETN samples. [] This method leverages the unique absorbance of DiPEHN at the 8.9-micron band to determine its concentration. [] Additionally, Atomic Force Microscopy (AFM) is used to visualize the surface morphology of PETN crystals, providing insights into the impact of DiPEHN doping on surface features like growth layers and roughness. []
Q4: How does the presence of DiPEHN impact the thermal decomposition kinetics of PETN?
A: Differential Scanning Calorimetry (DSC) studies have shed light on the influence of DiPEHN on PETN's thermal decomposition kinetics. [] These studies reveal that while the presence of DiPEHN doesn't significantly affect PETN's thermal stability, DiPEHN itself exhibits superior thermal stability and higher decomposition energy compared to PETN. [] This suggests that DiPEHN might not directly influence the initial stages of PETN decomposition but could impact the overall energy release profile during the process.
Q5: What are the implications of DiPEHN presence in the production of PETN?
A: During the industrial production of PETN, a reddish residual nitric acid is generated, which contains impurities like DiPEHN. [] Understanding the presence and behavior of DiPEHN in this residual acid is crucial for purification processes. [] Effective removal of DiPEHN contributes to obtaining a higher purity of recovered nitric acid, which can be reused or sold, enhancing the overall sustainability and cost-effectiveness of PETN production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)











![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
